molecular formula C20H23N3O3S B12203937 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12203937
M. Wt: 385.5 g/mol
InChI Key: CIRGAQHCUJTAES-UHFFFAOYSA-N
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Description

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom. This method introduces an aminoalkyl substituent into the molecule, enhancing its solubility and bioavailability .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-8-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C20H23N3O3S/c1-14-6-5-9-22-13-19(21-20(14)22)17-7-4-8-18(10-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3

InChI Key

CIRGAQHCUJTAES-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C

Origin of Product

United States

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